molecular formula C12H13N B8697999 6,7,8,9-Tetrahydro-1H-benzo[g]indole CAS No. 67720-26-7

6,7,8,9-Tetrahydro-1H-benzo[g]indole

Cat. No. B8697999
CAS RN: 67720-26-7
M. Wt: 171.24 g/mol
InChI Key: VOGFQCWPTBIAFM-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydro-1H-benzo[g]indole” is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, etc .


Molecular Structure Analysis

The molecular weight of “6,7,8,9-Tetrahydro-1H-benzo[g]indole” is 201.22 . Its molecular formula is C12H11NO2 . Unfortunately, the exact structure and boiling point are not available .


Chemical Reactions Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

CAS RN

67720-26-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-1H-benzo[g]indole

InChI

InChI=1S/C12H13N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-8,13H,1-4H2

InChI Key

VOGFQCWPTBIAFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminium hydride (2.85 g, 75.0 mmol) in dry tetrahydrofuran (150 mL) was added 6,7,8,9-tetrahydro-1H-benz[g]indole-2,3-dione (3.018 g, 15.0 mmol) portionwise over 30 min. The green suspension was heated under reflux for 18 h and then cooled to 0° C. The suspension was treated with water (2.8 mL), 5 N aqueous sodium hydroxide (2.1 mL), and water (9.2 mL), and was stirred for an additional 1 h. The suspension was then filtered, the residue was washed with tetrahydrofuran, and the filtrate then concentrated in vacuo. The residue obtained was purified by column chromatography [SiO2; ethyl acetate-heptane (1:19)] and triturated with hexane to give the title indole (1.58 g, 62%) as a white solid: mp. 93–94° C. (lit. [Khim. Geterotsikl. Soedin., 1978, 14, 634] 89–90° C.); Found: C, 84.25; H, 7.65; N, 8.16%. C12H13N requires: C, 84.17; H, 7.65; N, 8.18%.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.018 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Yield
62%

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